Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate)
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Overview
Description
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is a chemical compound known for its unique structure and properties It consists of an ethane-1,2-diyl backbone with two 4-hydroxy-3-methoxybenzoate groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with ethane-1,2-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethane-1,2-diyl bis(3,4-dihydroxybenzoate)
- Ethane-1,2-diyl bis(4-hydroxybenzoate)
- Ethane-1,2-diyl bis(3-methoxybenzoate)
Uniqueness
Ethane-1,2-diyl bis(4-hydroxy-3-methoxybenzoate) is unique due to the presence of both hydroxyl and methoxy groups on the benzoate moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
3273-13-0 |
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Molecular Formula |
C18H18O8 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxybenzoyl)oxyethyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C18H18O8/c1-23-15-9-11(3-5-13(15)19)17(21)25-7-8-26-18(22)12-4-6-14(20)16(10-12)24-2/h3-6,9-10,19-20H,7-8H2,1-2H3 |
InChI Key |
LQBNUOMEOUZICV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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